molecular formula C5H10ClNO B2932351 (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride CAS No. 2307776-44-7

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride

Cat. No.: B2932351
CAS No.: 2307776-44-7
M. Wt: 135.59
InChI Key: WINKKXSGKANADN-FHAQVOQBSA-N
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Description

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic amine hydrochloride salt with a rigid oxabicyclo scaffold. Its molecular formula is C₅H₁₀ClNO (MW: 135.59 g/mol), and it is commercially available in racemic form (rac-(1R,5R)-) with 95% purity (CAS: 2089246-14-8) . The compound’s stereochemistry and oxygen-containing bridge confer unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for central nervous system (CNS) targeting due to its ability to cross the blood-brain barrier.

Properties

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c6-5-1-4(5)2-7-3-5;/h4H,1-3,6H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINKKXSGKANADN-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307776-44-7
Record name rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and can be performed on a gram scale, providing high yields and diastereoselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable cyclopropanation reactions using palladium catalysts. The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted oxabicyclohexane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Stereochemical Variations

Table 1: Key Structural Features and Stereochemistry
Compound Name CAS Number Substituents/Modifications Stereochemistry Molecular Formula
(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride 2089246-14-8 None (parent structure) (1R,5R) C₅H₁₀ClNO
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride 2682097-06-7 Methanamine group at C1 (1R,5S) C₆H₁₂ClNO
(1α,5α,6α)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride 1048962-49-7 Amine at C6 (vs. C1 in parent) (1α,5α,6α) C₅H₁₀ClNO
rel-(1R,5S,6r)-3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride 2138475-72-4 Difluoro substitution at C3 (1R,5S,6r) C₆H₁₀ClF₂N
(1R,5S,6R)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 1807901-57-0 Methoxymethyl at C6; azabicyclo scaffold (1R,5S,6R) C₇H₁₄ClNO

Key Observations :

  • Fluorination (CAS 2138475-72-4) enhances metabolic stability and may influence receptor binding .
  • Stereochemistry : The (1α,5α,6α) isomer (CAS 1048962-49-7) shifts the amine position to C6, which could disrupt hydrogen-bonding interactions critical for biological activity .
Table 2: Physicochemical and Hazard Data
Compound Name Boiling Point Solubility Hazard Statements
(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride Not reported Likely polar due to amine and oxygen bridge H302 (harmful if swallowed)
(1α,5α,6α)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Not reported Similar to parent compound H302, H315, H319, H335 (toxic oral, skin/eye irritant)
(1R,5S,6R)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride Not reported Improved solubility due to methoxymethyl group No data available

Key Observations :

  • The parent compound and its C6-amine analog (CAS 1048962-49-7) share similar solubility profiles but differ in toxicity, with the latter posing additional dermal and respiratory risks .
  • Methoxymethyl substitution (CAS 1807901-57-0) may enhance aqueous solubility, though safety data are lacking .

Key Observations :

  • The parent compound is synthesized via reductive amination, a cost-effective method . Its analogs (e.g., CAS 2682097-06-7) follow similar routes but require additional purification steps .
  • Discontinued compounds (e.g., CAS 2307733-71-5) highlight challenges in scaling up complex syntheses .

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